4-Chloro-2,6-difluorobenzimidamide
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Overview
Description
4-Chloro-2,6-difluorobenzimidamide is an organic compound with the molecular formula C7H4ClF2N2 It is a derivative of benzimidamide, where the benzene ring is substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-difluorobenzimidamide typically involves the following steps:
Nitration: The starting material, 4-chloro-2,6-difluorobenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Amidation: The amine group is converted to an imidamide group through a reaction with an appropriate amidating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of advanced catalysts, continuous flow reactors, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-difluorobenzimidamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-2,6-difluorobenzimidamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antibacterial and antifungal properties.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a tool compound in biological assays to study enzyme inhibition and receptor binding.
Industrial Chemistry: It is used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-difluorobenzimidamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes or bind to specific receptors, disrupting essential biological processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2,6-difluorobenzaldehyde
- 4-Chloro-2,6-difluorobenzoic acid
- 4-Chloro-2,6-difluorobenzonitrile
Uniqueness
4-Chloro-2,6-difluorobenzimidamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required, such as in drug design and materials science.
Properties
Molecular Formula |
C7H5ClF2N2 |
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Molecular Weight |
190.58 g/mol |
IUPAC Name |
4-chloro-2,6-difluorobenzenecarboximidamide |
InChI |
InChI=1S/C7H5ClF2N2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H3,11,12) |
InChI Key |
MUWBLXBEFUIUHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=N)N)F)Cl |
Origin of Product |
United States |
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